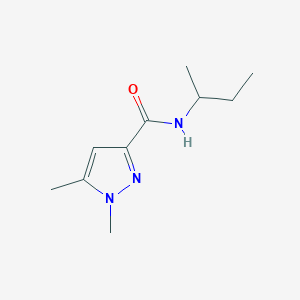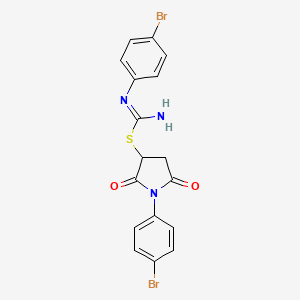
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with the molecular formula C15H8BrNO4 It is characterized by the presence of a bromine atom, a dioxoisoindoline moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the following steps:
Cyclization: The formation of the dioxoisoindoline structure is accomplished through cyclization reactions, often involving the use of phthalic anhydride or its derivatives.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Coupling Reactions: The benzoic acid group can participate in coupling reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzoic acid group.
Reduction Products: Reduced forms of the benzoic acid group.
Scientific Research Applications
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxoisoindoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 4-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 4-(5-iodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H8BrNO4 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8BrNO4/c16-9-3-6-11-12(7-9)14(19)17(13(11)18)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21) |
InChI Key |
BEGKEMFFYPWLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11109376.png)
![(2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11109391.png)
![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)
![2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11109394.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide](/img/structure/B11109402.png)
![3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109405.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)

![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)

![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11109437.png)
![N-(4-acetylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11109438.png)
![4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
![N-tert-butyl-2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11109442.png)
